molecular formula C11H17N B3039733 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide CAS No. 1301732-92-2

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide

Cat. No. B3039733
CAS RN: 1301732-92-2
M. Wt: 163.26 g/mol
InChI Key: JXDIFNDXWYXQNB-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide is a chemical compound with a complex structure . It is related to other compounds such as Pentanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo- and Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo- .


Molecular Structure Analysis

The molecular structure of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide is complex and involves a bicyclic system . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Hypotensive and Bradycardiac Activities

  • Application : Compounds derived from 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide exhibited strong hypotensive and bradycardiac activities in rats, suggesting potential in cardiovascular research (Ranise et al., 1982).

Interaction with Lipid Membranes

  • Application : Studies on the interaction of sulfur-containing monoterpenoids with lipid membranes, including derivatives of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl, provided insights into their potential use in developing treatments for disorders in the hemostasis system (Nikitina et al., 2020).

Synthesis of Chiral Organotin Reagents

  • Application : The synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor, involving 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl derivatives, is significant for the development of chiral reagents in organic synthesis (Helliwell et al., 2002).

Methyl-Substituted Cation Study

  • Application : Research on 1,7,7- Trimethylbicyclo[2.2.1]hept-2-yl cations provided insights into their reactivity and potential applications in organic chemistry, particularly in the study of cationic rearrangements (Coxon et al., 1978).

Anticonvulsant, Hypoglycemic, and Anti-Inflammatory Potential

  • Application : Derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane showed significant anticonvulsant, hypoglycemic, and anti-inflammatory activities, indicating their potential in pharmacological applications (Aboul-Enein et al., 2006).

Synthesis of Chiral Benzoacridinone Derivatives

  • Application : The three-component condensation involving 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene derivatives led to the synthesis of chiral benzoacridinone derivatives, contributing to the field of medicinal chemistry (Koval’skaya et al., 2010).

Reaction with Hexaethyltriamidophosphite

  • Application : The reaction involving 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione demonstrated the synthesis of complex quasiphosphonium salts, which can have applications in organic synthesis and material science (Bogdanov et al., 2006).

Mechanism of Action

The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide is not well-understood due to the lack of available research. Further studies would be needed to elucidate its potential biological or chemical activities .

Safety and Hazards

The safety and hazards associated with 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide are not well-documented in the available literature. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide could include further studies on its synthesis, reactivity, and potential applications. Additionally, more research is needed to fully understand its safety profile and potential hazards .

properties

IUPAC Name

2-isocyano-1,7,7-trimethylbicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDIFNDXWYXQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)[N+]#[C-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
Reactant of Route 2
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
Reactant of Route 3
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
Reactant of Route 4
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
Reactant of Route 5
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
Reactant of Route 6
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide

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